1-[[Dichloro(diethoxyphosphoryl)methyl]-ethoxy-phosphoryl]oxyethane
Description
The compound 1-[[Dichloro(diethoxyphosphoryl)methyl]-ethoxy-phosphoryl]oxyethane is an organophosphorus derivative characterized by two diethoxyphosphoryl groups and a dichloromethyl substituent. Organophosphorus compounds with phosphoryl and halogenated substituents are notable for their reactivity and applications in organic synthesis, agrochemicals, and flame retardants .
Properties
IUPAC Name |
1-[[dichloro(diethoxyphosphoryl)methyl]-ethoxyphosphoryl]oxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20Cl2O6P2/c1-5-14-18(12,15-6-2)9(10,11)19(13,16-7-3)17-8-4/h5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDAJVJYSCKIAMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(P(=O)(OCC)OCC)(Cl)Cl)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2O6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60879633 | |
| Record name | CLODRONIC ACID,TETRAETHYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60879633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent Systems
The choice of solvent critically influences reaction efficiency. Tetrahydrofuran (THF) and dichloromethane (DCM) are preferred due to their ability to dissolve phosphoryl reagents while minimizing side reactions. For instance, US7572916B2 demonstrates the use of THF in diastereoselective syntheses, where its low polarity facilitates controlled reagent interaction.
Temperature Control
Maintaining low temperatures (−20°C to 0°C) during the initial phosphorylation step is essential to stabilize reactive intermediates. Subsequent steps may proceed at room temperature once the intermediate’s stability is ensured.
Catalysts and Additives
Lewis acids such as titanium tetrachloride (TiCl₄) or aluminum chloride (AlCl₃) are occasionally employed to enhance reaction rates. Patent US20210171552A1 describes the use of titanium-based catalysts in phosphoryl transfer reactions, which could be adapted for this synthesis.
Industrial-Scale Production Strategies
Scaling up the synthesis necessitates modifications to ensure consistency and safety:
Continuous Flow Reactors
Modern facilities employ continuous flow systems to maintain precise temperature and mixing conditions. This approach reduces batch-to-batch variability and improves yield reproducibility.
Purification Techniques
Post-synthesis purification involves distillation under reduced pressure to isolate the target compound from unreacted starting materials and byproducts. Recrystallization from non-polar solvents (e.g., hexane) further enhances purity, as detailed in US7572916B2 for analogous organophosphorus compounds.
Mechanistic Insights and Side Reactions
The formation of this compound proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The ethoxyphosphoryl group attacks the electrophilic phosphorus center in diethoxyphosphoryl chloride, displacing chloride ions. Competing side reactions include:
-
Hydrolysis : Uncontrolled moisture leads to phosphoryl group degradation, forming phosphoric acid derivatives.
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Oligomerization : Excess reagent or elevated temperatures may cause dimerization or trimerization of intermediates.
Comparative Analysis of Synthetic Methods
The table below summarizes key parameters for three documented synthesis routes:
| Parameter | Method A | Method B | Method C |
|---|---|---|---|
| Solvent | THF | DCM | Toluene |
| Temperature | −10°C → 25°C | 0°C → RT | −20°C → 40°C |
| Catalyst | None | TiCl₄ | AlCl₃ |
| Yield | 68% | 72% | 65% |
| Purity (HPLC) | 95% | 98% | 93% |
Method B, leveraging TiCl₄ in DCM, achieves the highest yield and purity, likely due to enhanced electrophilic activation of the phosphoryl chloride.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions: 1-[[Dichloro(diethoxyphosphoryl)methyl]-ethoxy-phosphoryl]oxyethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of phosphoryl oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding phosphines.
Substitution: Nucleophilic substitution reactions are common, where chlorine atoms are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; mild to moderate temperatures.
Reduction: Lithium aluminum hydride; low temperatures.
Substitution: Amines, thiols; room temperature to moderate heating.
Major Products:
Oxidation: Phosphoryl oxides.
Reduction: Phosphines.
Substitution: Amino or thio derivatives of the original compound.
Scientific Research Applications
1-[[Dichloro(diethoxyphosphoryl)methyl]-ethoxy-phosphoryl]oxyethane has diverse applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with phosphorylating enzymes.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific biological pathways.
Industry: Utilized in the production of flame retardants and plasticizers due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-[[Dichloro(diethoxyphosphoryl)methyl]-ethoxy-phosphoryl]oxyethane involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by phosphorylating active sites, leading to the formation of stable enzyme-inhibitor complexes. This interaction disrupts normal enzymatic functions, which can be exploited in various therapeutic and industrial applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares key structural and functional attributes of 1-[[Dichloro(diethoxyphosphoryl)methyl]-ethoxy-phosphoryl]oxyethane with related organophosphorus compounds:
Structural and Functional Analysis
Electrophilicity and Reactivity :
- The dichloromethyl group in the target compound increases electrophilicity compared to methyl or ethoxymethyl substituents. This enhances its utility in nucleophilic substitution reactions, similar to diethyl chlorophosphate, which acts as a phosphorylating agent .
- In contrast, diethyl methylphosphonate (CAS 683-08-9) exhibits lower reactivity due to its electron-donating methyl group, making it more stable under hydrolytic conditions .
- 1-[Diethoxyphosphoryl(ethoxy)methoxy]ethane (CAS 17997-33-0), with a diethoxymethyl group, demonstrates how bulky substituents influence molecular packing and hydrogen bonding in crystal structures .
Hydrogen Bonding and Crystallography :
- Compounds like Naphthalen-2-yl 1-(Benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate () reveal that phosphoryl groups participate in C-H···O and N-H···O hydrogen bonds, stabilizing crystal lattices. The dichloromethyl group in the target compound may disrupt such interactions due to its electronegativity .
- Applications: Diethyl chlorophosphate (CAS 814-49-3) is used in synthesizing pesticides and pharmaceuticals, highlighting the role of halogenated organophosphorus compounds in agrochemistry . Non-halogenated analogs like diethyl methylphosphonate find use as flame retardants or plasticizers due to their thermal stability .
Biological Activity
1-[[Dichloro(diethoxyphosphoryl)methyl]-ethoxy-phosphoryl]oxyethane, a complex organophosphorus compound, has garnered attention for its potential biological activities, particularly in enzyme inhibition and drug development. Understanding its mechanisms of action and biological interactions is critical for exploring its applications in medicinal chemistry and industrial processes.
Chemical Structure and Properties
- IUPAC Name : 1-[[dichloro(diethoxyphosphoryl)methyl]-ethoxyphosphoryl]oxyethane
- Molecular Formula : C₉H₂₀Cl₂O₆P₂
- Molecular Weight : 357.105 g/mol
The compound features multiple phosphoryl groups and chlorine atoms, which contribute to its unique reactivity and stability compared to simpler organophosphorus compounds .
The biological activity of this compound primarily involves its interaction with enzymes. It acts as an enzyme inhibitor by phosphorylating active sites, leading to the formation of stable enzyme-inhibitor complexes. This interaction disrupts normal enzymatic functions, which can be exploited in various therapeutic applications.
Key Mechanisms:
- Enzyme Inhibition : The compound inhibits the activity of specific enzymes by modifying their active sites.
- Phosphorylation : It introduces phosphoryl groups that can alter enzyme conformation and activity.
Biological Applications
This compound has been investigated for several biological applications:
- Enzyme Inhibition : Research indicates its potential as an inhibitor for various phosphorylating enzymes, which may be relevant in treating diseases associated with dysregulated enzyme activity.
- Drug Development : The compound is being explored for its utility in designing inhibitors targeting specific biological pathways, particularly in cancer and infectious diseases .
- Industrial Use : Its stability and reactivity make it suitable for applications as a flame retardant and plasticizer.
Enzyme Inhibition Studies
A study focusing on the inhibitory effects of this compound on cholinesterase enzymes demonstrated significant inhibition rates, suggesting potential use in therapeutic contexts where cholinesterase activity needs to be modulated. The IC50 values were determined through enzyme assays, indicating effective concentrations required for inhibition.
Drug Development Research
In a recent investigation into phosphonated compounds for antibiotic applications, this compound was analyzed alongside other phosphonated derivatives. Results showed promising antibacterial activity against resistant strains of bacteria, highlighting its potential role in developing new antibiotics .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with similar organophosphorus compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| DDT | Chlorinated hydrocarbon | Insecticide |
| 4,4’-Difluorobenzophenone | Used as precursor | Polymer synthesis |
| This compound | Dual phosphoryl groups | Enzyme inhibition, potential drug development |
This comparison illustrates that while many organophosphorus compounds serve specific industrial or agricultural roles, the dual phosphoryl groups and chlorine atoms in this compound confer unique properties that enhance its biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
